molecular formula C14H16N2O4 B8262013 methyl (Z)-2-acetamido-3-(4-acetamidophenyl)prop-2-enoate

methyl (Z)-2-acetamido-3-(4-acetamidophenyl)prop-2-enoate

Cat. No.: B8262013
M. Wt: 276.29 g/mol
InChI Key: PHTOIEGXKOZQMV-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (Z)-2-acetamido-3-(4-acetamidophenyl)prop-2-enoate is an organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. Its structure consists of an acetamido group and a phenyl ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (Z)-2-acetamido-3-(4-acetamidophenyl)prop-2-enoate typically involves the reaction of 4-acetamidophenylacetic acid with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then esterified with methanol to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl (Z)-2-acetamido-3-(4-acetamidophenyl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (Z)-2-acetamido-3-(4-acetamidophenyl)prop-2-enoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (Z)-2-acetamido-3-(4-acetamidophenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenyl ring can participate in π-π interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (Z)-2-acetamido-3-(4-acetamidophenyl)prop-2-enoate is unique due to its specific structural features, such as the (Z)-configuration and the presence of both acetamido and phenyl groups

Properties

IUPAC Name

methyl (Z)-2-acetamido-3-(4-acetamidophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-9(17)15-12-6-4-11(5-7-12)8-13(14(19)20-3)16-10(2)18/h4-8H,1-3H3,(H,15,17)(H,16,18)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTOIEGXKOZQMV-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=C(C(=O)OC)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)/C=C(/C(=O)OC)\NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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